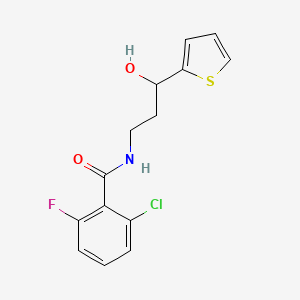

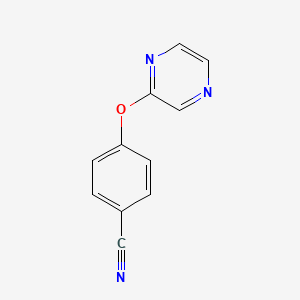

![molecular formula C20H23N5O B2748637 6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380043-73-0](/img/structure/B2748637.png)

6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a tetrahydrocinnoline group, a piperidine group, and a pyridine group. Tetrahydrocinnoline is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two double bonds and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrocinnoline, piperidine, and pyridine groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the tetrahydrocinnoline, piperidine, and pyridine rings, as well as the carbonitrile group . These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially make the compound basic, and the carbonitrile group could contribute to its polarity .Aplicaciones Científicas De Investigación

Synthesis Techniques

The research into compounds related to "6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile" involves diverse synthesis techniques. For instance, a study highlighted the synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines through reactions involving 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, showcasing a method to obtain fused pyridine systems with potential chemical applications (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).

Characterization and Molecular Docking Studies

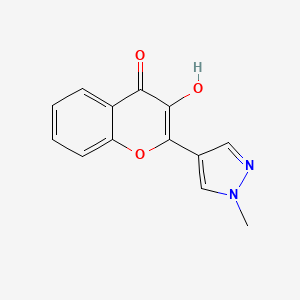

The characterization of pyridine derivatives and their interactions with biological targets has been explored, providing insights into their structural and functional properties. A study on pyridine derivatives including "4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile" and others, detailed their synthesis, structural characterization through spectroscopic methods, and molecular docking studies indicating their potential as inhibitors for specific enzymes, suggesting a pathway for developing therapeutic agents (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).

Potential Antimicrobial and Anticancer Applications

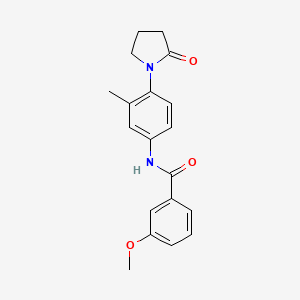

Several studies have examined the antimicrobial and anticancer properties of compounds structurally similar to the specified chemical. For example, derivatives of pyrimidine carbonitrile showed significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Bhat, R., & Begum, N., 2021). Another study highlighted the anti-cancerous properties of synthesized substituted chromene compounds, including analgesic and anticonvulsant activities, opening avenues for pharmacological applications in cancer treatment (Abdelwahab, A., & Fekry, S. A. H., 2022).

Green Chemistry and Synthesis

Research into environmentally friendly synthesis methods for related compounds has also been conducted. An efficient, green media-based synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H-pyrano[3, 2-c]pyridine-3-carbonitriles was developed, showcasing the application of green chemistry principles in the synthesis of complex organic compounds (Balalaie, S., Mehrazar, M., & Haghighatnia, Y., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c21-13-17-5-3-7-19(22-17)25-10-8-15(9-11-25)14-26-20-12-16-4-1-2-6-18(16)23-24-20/h3,5,7,12,15H,1-2,4,6,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNRWTUHXKUSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=CC=CC(=N4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

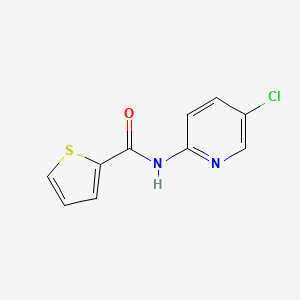

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B2748554.png)

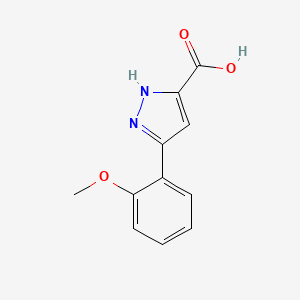

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)

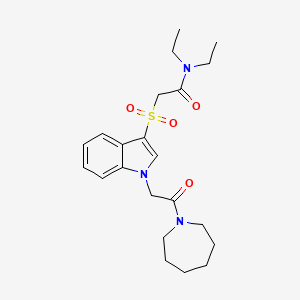

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)